
Benz(a)anthracene, 7-bromomethyl-6-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 7-bromomethyl-6-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its occurrence in smoke and mineral oils. This compound is of interest due to its unique chemical structure, which includes a bromomethyl and a fluoro substituent on the benz(a)anthracene framework. These modifications can significantly alter the compound’s chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 7-bromomethyl-6-fluoro- typically involves multi-step organic reactions. One common route starts with the bromination of benz(a)anthracene to introduce the bromomethyl group. This is followed by a fluorination step to add the fluoro substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene, 7-bromomethyl-6-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove or alter existing functional groups.
Substitution: This reaction can replace the bromomethyl or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include nucleophiles like sodium azide (NaN₃) and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benz(a)anthracene derivatives with hydroxyl or carbonyl groups, while substitution reactions could produce a variety of new compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Benz(a)anthracene, 7-bromomethyl-6-fluoro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its ability to interact with cellular components.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism by which Benz(a)anthracene, 7-bromomethyl-6-fluoro- exerts its effects involves its interaction with cellular components. The bromomethyl group can form covalent bonds with nucleophilic sites in DNA, leading to mutations and potentially carcinogenic effects. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound without the bromomethyl and fluoro substituents.
7-Methylbenz(a)anthracene: A derivative with a methyl group instead of a bromomethyl group.
6-Fluorobenz(a)anthracene: A derivative with only the fluoro substituent.
Uniqueness
Benz(a)anthracene, 7-bromomethyl-6-fluoro- is unique due to the presence of both bromomethyl and fluoro groups, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other derivatives.
Propriétés
Numéro CAS |
34346-97-9 |
|---|---|
Formule moléculaire |
C19H12BrF |
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
7-(bromomethyl)-6-fluorobenzo[a]anthracene |
InChI |
InChI=1S/C19H12BrF/c20-11-17-15-8-4-1-5-12(15)9-16-14-7-3-2-6-13(14)10-18(21)19(16)17/h1-10H,11H2 |
Clé InChI |
DUVKQTYQIMYHMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C=C(C3=C2CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


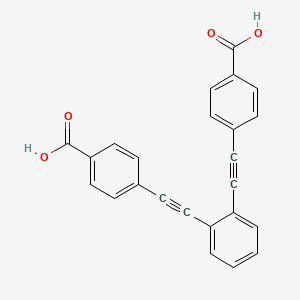
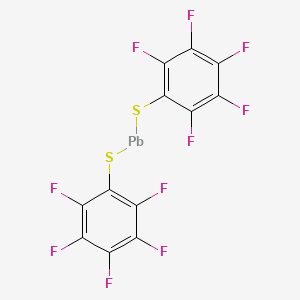
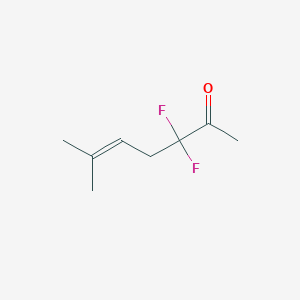
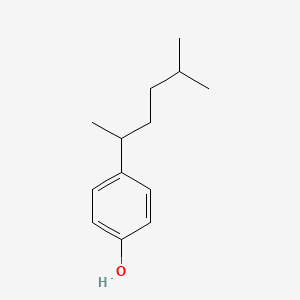
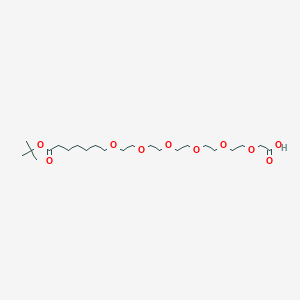
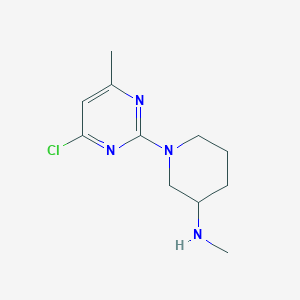
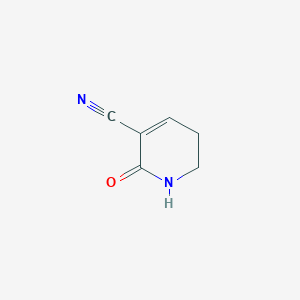
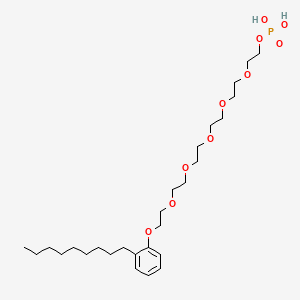
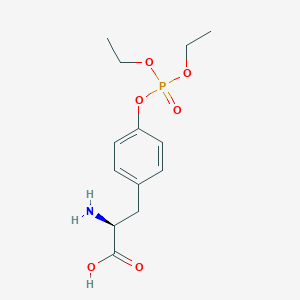
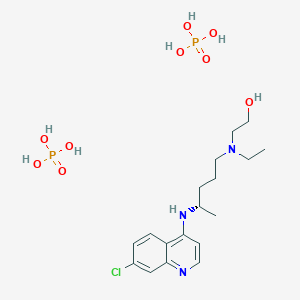
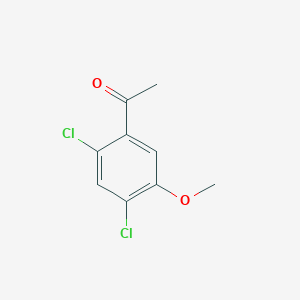
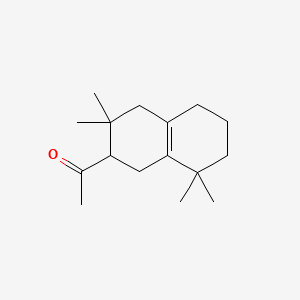
![7-Fluoro-1H-benzo[d]imidazol-5-ol](/img/structure/B12838878.png)
![N1-{4-[3,5-di(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12838890.png)
